sodium;tridecyl sulfate sodium;tridecyl sulfate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13333349
InChI: InChI=1S/C13H28O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;/h2-13H2,1H3,(H,14,15,16);/q;+1/p-1
SMILES:
Molecular Formula: C13H27NaO4S
Molecular Weight: 302.41 g/mol

sodium;tridecyl sulfate

CAS No.:

Cat. No.: VC13333349

Molecular Formula: C13H27NaO4S

Molecular Weight: 302.41 g/mol

* For research use only. Not for human or veterinary use.

sodium;tridecyl sulfate -

Specification

Molecular Formula C13H27NaO4S
Molecular Weight 302.41 g/mol
IUPAC Name sodium;tridecyl sulfate
Standard InChI InChI=1S/C13H28O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-18(14,15)16;/h2-13H2,1H3,(H,14,15,16);/q;+1/p-1
Standard InChI Key HQCFDOOSGDZRII-UHFFFAOYSA-M
Isomeric SMILES CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]
Canonical SMILES CCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+]

Introduction

Chemical and Structural Properties of Sodium Tridecyl Sulfate

Molecular Characteristics

STS belongs to the alkyl sulfate family, featuring a hydrophobic tridecyl chain (13 carbon atoms) linked to a hydrophilic sulfate group. Its structure is represented as CH3(CH2)12OSO3Na+\text{CH}_3(\text{CH}_2)_{12}\text{OSO}_3^-\text{Na}^+, with the sodium ion neutralizing the sulfate group’s charge . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC13H27NaO4S\text{C}_{13}\text{H}_{27}\text{NaO}_4\text{S}
Molecular Weight302.406 g/mol
Melting Point185–189°C
Water SolubilitySoluble
LogP4.855

The compound’s amphiphilic nature enables it to reduce surface tension at water-hydrocarbon interfaces, making it effective in detergent formulations .

Spectroscopic and Analytic Data

STS exhibits distinct spectral features in infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. The sulfate group’s asymmetric stretching vibration appears near 1220 cm1^{-1} in IR spectra, while 1H^1\text{H}-NMR signals for the alkyl chain protons resonate between 0.8–1.5 ppm . High-performance liquid chromatography (HPLC) methods are employed for purity assessment, with commercial samples achieving >97% purity .

Synthesis and Industrial Production

Conventional Synthesis Route

STS is synthesized via sulfonation of tridecyl alcohol followed by neutralization. A representative method involves:

  • Sulfonation: Tridecyl alcohol reacts with chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) at controlled temperatures (<25°C) to form tridecyl sulfuric acid .

    C13H27OH+ClSO3HC13H27OSO3H+HCl\text{C}_{13}\text{H}_{27}\text{OH} + \text{ClSO}_3\text{H} \rightarrow \text{C}_{13}\text{H}_{27}\text{OSO}_3\text{H} + \text{HCl}
  • Neutralization: The intermediate is treated with sodium hydroxide to yield STS :

    C13H27OSO3H+NaOHC13H27OSO3Na++H2O\text{C}_{13}\text{H}_{27}\text{OSO}_3\text{H} + \text{NaOH} \rightarrow \text{C}_{13}\text{H}_{27}\text{OSO}_3^-\text{Na}^+ + \text{H}_2\text{O}

This process achieves a 97% yield under optimized conditions .

Patent Innovations and Purification Techniques

While patents such as CN106278958A and CN106336364A focus on sodium tetradecyl sulfate (14-carbon analog), their methodologies inform STS production. For instance, liquid-phase extraction with lipophilic solvents (e.g., ethyl acetate) removes unreacted alcohols and sulfonic acids, enhancing product purity . Such techniques could be adapted for STS to meet pharmaceutical-grade standards.

Applications in Industrial and Consumer Products

Cleaning and Personal Care Formulations

STS is a key ingredient in:

  • Household Cleaners: Enhances soil removal by lowering water’s surface tension .

  • Personal Care Products: Acts as a foaming agent in shampoos and body washes, with concentrations typically ≤2% .

  • Emulsification: Stabilizes oil-in-water emulsions in lubricants and agricultural sprays .

Niche Industrial Uses

In hydrocarbon transport, STS facilitates pipeline flow by reducing viscosity and preventing sludge formation . Its compatibility with hard water and divalent cations (Ca2+,Mg2+\text{Ca}^{2+}, \text{Mg}^{2+}) further broadens its utility in industrial settings .

Regulatory Status and Future Directions

Global Regulatory Compliance

STS is approved under:

  • FDA: Indirect food contact (21 CFR 177.1210) .

  • EPA: Listed in the Substance Registry System (3026-63-9) .

  • EU REACH: Registered for industrial use with stipulations on biodegradability .

Research Gaps and Opportunities

Future studies should address:

  • Chronic toxicity in mammalian models.

  • Environmental persistence in freshwater ecosystems.

  • Development of greener synthesis routes using enzymatic catalysis.

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